5-(2-METHYL-4-QUINOLYL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE
Overview
Description
5-(2-METHYL-4-QUINOLYL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-METHYL-4-QUINOLYL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone under specific conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2-METHYL-4-QUINOLYL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
5-(2-METHYL-4-QUINOLYL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent, given its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of 5-(2-METHYL-4-QUINOLYL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, modulating their activity and function.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-METHYL-4-QUINOLYL)-3-[4-(FLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE
- 5-(2-METHYL-4-QUINOLYL)-3-[4-(CHLOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE
- 5-(2-METHYL-4-QUINOLYL)-3-[4-(BROMOMETHYL)PHENYL]-1,2,4-OXADIAZOLE
Uniqueness
The presence of the trifluoromethyl group in 5-(2-METHYL-4-QUINOLYL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity compared to its analogs with different halogen substituents.
Properties
IUPAC Name |
5-(2-methylquinolin-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O/c1-11-10-15(14-4-2-3-5-16(14)23-11)18-24-17(25-26-18)12-6-8-13(9-7-12)19(20,21)22/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWXBVVTEYJMFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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